Cas no 1188331-19-2 (Tizanidine-d)

Tizanidine-d 化学的及び物理的性質
名前と識別子
-
- [2H4]-Tizanidine
- Tizanidine-d4
- 5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine
- Tizanidine-d
- HY-B0194S
- 1188331-19-2
- 64461-82-1 (unlabeled)
- 5-chloro-N-[4,5-dihydro(4,4,5,5-?H?)-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine
- ES-2534
- AKOS037652770
- CS-0200972
- DTXSID40659273
- SCHEMBL12572769
- 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine
- G13437
- 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-2,1,3-benzothiadiazol-4-amine
- 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-2,1,3-benzothiadiazol-4-amine;
- DA-58601
-
- インチ: InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13)/i3D2,4D2
- InChIKey: XFYDIVBRZNQMJC-KHORGVISSA-N
- ほほえんだ: C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl
計算された属性
- せいみつぶんしりょう: 257.0440011g/mol
- どういたいしつりょう: 257.0440011g/mol
- 同位体原子数: 4
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- ゆうかいてん: 218-220°C
Tizanidine-d 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-B0194S-10mg |
Tizanidine-d |
1188331-19-2 | 99.93% | 10mg |
¥10500 | 2023-08-31 | |
A2B Chem LLC | AW55670-10mg |
Tizanidine-d4 |
1188331-19-2 | 99.93% | 10mg |
$1085.00 | 2024-04-20 | |
ChemScence | CS-0200972-10mg |
Tizanidine-d4 |
1188331-19-2 | 10mg |
$1050.0 | 2022-04-28 | ||
ChemScence | CS-0200972-1mg |
Tizanidine-d4 |
1188331-19-2 | 1mg |
$140.0 | 2022-04-28 | ||
TRC | T449502-1mg |
Tizanidine-d4 |
1188331-19-2 | 1mg |
$ 181.00 | 2023-09-05 | ||
MedChemExpress | HY-B0194S-1mg |
Tizanidine-d |
1188331-19-2 | 99.93% | 1mg |
¥1400 | 2024-04-20 | |
MedChemExpress | HY-B0194S-5mg |
Tizanidine-d |
1188331-19-2 | 99.93% | 5mg |
¥6500 | 2024-04-20 | |
A2B Chem LLC | AW55670-1mg |
Tizanidine-d4 |
1188331-19-2 | 99.93% | 1mg |
$175.00 | 2024-04-20 | |
ChemScence | CS-0200972-5mg |
Tizanidine-d4 |
1188331-19-2 | 5mg |
$650.0 | 2022-04-28 | ||
TRC | T449502-10mg |
Tizanidine-d4 |
1188331-19-2 | 10mg |
$ 1407.00 | 2023-09-05 |
Tizanidine-d 関連文献
-
Majid M. Heravi,Vahideh Zadsirjan RSC Adv. 2020 10 44247
-
Shiqi Cheng,Jin Yang,Shangying Qin,Li Huang,Yuanjin Xu,Yilin Wang New J. Chem. 2023 47 3361
-
Sylwia Smarzewska,Witold Ciesielski Anal. Methods 2014 6 5038
-
Afrinal Firmanda,Farah Fahma,Khaswar Syamsu,Jaydee Cabral,Daniel Pletzer,Marsia Gustiananda Mater. Adv. 2022 3 7463
-
Mélanie Melo,Rute Nunes,Bruno Sarmento,José das Neves Biomater. Sci. 2019 7 3801
-
Chao Feng,Chengsheng Zhang,Fanyu Kong,Jing Wang RSC Adv. 2014 4 4478
-
Vishakha Goyal,Naina Sarki,Mukesh Kumar Poddar,Anand Narani,Deependra Tripathi,Anjan Ray,Kishore Natte New J. Chem. 2021 45 14687
-
Ann M. Ferrie,Chaoming Wang,Huayun Deng,Ye Fang Integr. Biol. 2013 5 1253
-
Jaeick Lee,Jae Hong Seo,Dong-Hyun Kim Analyst 2002 127 917
-
Chutima Jantarat,Poowadon Muenraya,Suthon Srivaro,Ananya Nawakitrangsan,Korntep Promsornpason RSC Adv. 2021 11 37354
Tizanidine-dに関する追加情報
Introduction to Tizanidine-d (CAS No: 1188331-19-2) in Modern Pharmaceutical Research
Tizanidine-d, chemically identified by the compound code CAS No: 1188331-19-2, represents a significant advancement in the field of pharmaceutical chemistry and medicine. This compound, a derivative of tizanidine, has garnered considerable attention due to its unique pharmacological properties and potential applications in treating various neurological disorders. The molecular structure of Tizanidine-d incorporates specific modifications that enhance its bioavailability and therapeutic efficacy, making it a subject of intense research interest.
In recent years, the study of Tizanidine-d has been extensively explored in the context of its mechanism of action and clinical implications. Tizanidine-d functions primarily as a selective α2-adrenergic receptor agonist, which means it interacts with specific receptors in the brain to produce its effects. This mechanism is particularly relevant in the treatment of conditions such as spasticity and muscle stiffness, which are common symptoms in neurological disorders like multiple sclerosis and spinal cord injuries.
The pharmacokinetic profile of Tizanidine-d has been a focal point of research, with studies indicating that it exhibits rapid absorption and moderate duration of action. This makes it an attractive candidate for both acute and chronic management of musculoskeletal conditions. Additionally, the compound's ability to cross the blood-brain barrier efficiently enhances its therapeutic potential in central nervous system disorders.
Recent clinical trials have demonstrated promising results when Tizanidine-d is used in combination with other neuromodulatory agents. For instance, its synergistic effect with botulinum toxin has shown significant improvements in patients suffering from severe spasticity. This combination therapy not only enhances the overall treatment outcome but also reduces the required dosage of individual medications, thereby minimizing potential side effects.
The synthesis and characterization of Tizanidine-d have been refined through advanced chemical methodologies, ensuring high purity and stability. Researchers have employed state-of-the-art techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to elucidate its molecular structure and confirm its identity. These analytical methods are crucial for ensuring that pharmaceutical-grade Tizanidine-d meets stringent quality standards before being used in clinical settings.
Beyond its primary applications, Tizanidine-d is being investigated for its potential role in managing chronic pain conditions. Preclinical studies suggest that it may modulate pain signals by interacting with central nervous system pathways involved in pain perception. This opens up new avenues for developing novel pain management strategies that could benefit patients suffering from neuropathic and inflammatory pain syndromes.
The regulatory landscape for Tizanidine-d is evolving as more data becomes available on its safety and efficacy. Regulatory agencies are closely monitoring ongoing clinical trials to assess whether this compound meets the necessary criteria for approval in various therapeutic indications. The eventual approval would not only provide patients with an additional treatment option but also stimulate further research into related compounds and derivatives.
In conclusion, Tizanidine-d (CAS No: 1188331-19-2) stands out as a promising pharmaceutical agent with diverse applications in neurological medicine. Its unique pharmacological properties, combined with recent advancements in synthetic chemistry and clinical research, position it as a cornerstone in the ongoing effort to develop more effective treatments for neurological disorders. As research continues to uncover new insights into its mechanisms of action and therapeutic benefits, the future looks bright for Tizanidine-d as a key player in modern medicine.
1188331-19-2 (Tizanidine-d) 関連製品
- 91857-96-4(5-(3-methylphenyl)-1H-pyrazol-4-amine)
- 2138104-75-1(2-(morpholin-4-yl)quinazoline-5-carboxylic acid)
- 2171560-83-9(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobenzoic acid)
- 849055-55-6(3-[3-(trifluoromethyl)benzyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one)
- 2680706-95-8(4-(1-Acetylpiperidin-4-yl)-3-fluorobenzoic acid)
- 1805179-97-8(Methyl 3-bromomethyl-5-cyano-4-methylbenzoate)
- 5896-17-3(2-(Benzyloxy)benzaldehyde)
- 1803574-06-2(2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol)
- 400841-00-1(Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate)
- 1788561-89-6(N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide)
